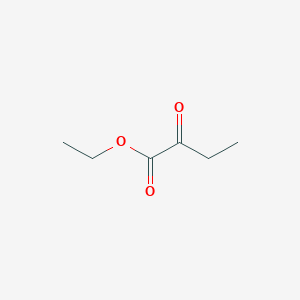

Ethyl 2-oxobutanoate

Overview

Description

Ethyl 2-oxobutanoate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of Ethyl 2-oxobutanoate, is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. These compounds are prepared using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

2. Isotopic Labelling in Proteins

A synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate, related to this compound, is proposed for the specific labelling of Ile methyl-γ(2) groups in proteins. This technique enhances magnetization transfer in large proteins, aiding structural studies (Ayala et al., 2012).

3. Antimicrobial Activity

Compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized from this compound, have been studied for their antimicrobial activities. These are prepared through Knoevenagel condensation reactions and assessed for their structural and biological properties (Kariyappa et al., 2016).

4. Microbial Reduction Studies

Ethyl 2-allyl-3-oxobutanoate's reduction by Mucor javanicus is used to obtain (2R,3S)-syn-hydroxy ester, a study contributing to stereochemical control in microbial reduction. This provides insight into the stereoselectivity of microbial catalysis (Nakamura et al., 1990).

5. Preparation of Functionalised α-Fluoro-Ketones

Ethyl 2-fluoro-3-oxobutanoate, another derivative, is used for alkylation and decarboxylation, providing a versatile route to fluoro-ketoalkenes. This method demonstrates the utility of α-fluoro-β-ketoesters in synthesizing selectively fluorinated systems (Hutchinson et al., 1998).

6. Synthesis of Novel Pyrazole Derivatives

This compound derivatives are used in the synthesis of pyrazole compounds. These derivatives undergo cyclocondensation reactions, leading to novel structures with potential biological applications (Naveen et al., 2021).

Safety and Hazards

In terms of safety, Ethyl 2-oxobutanoate is classified as a warning signal word according to the UN GHS revision 8 . If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If it comes into contact with the skin or eyes, it should be washed off with soap and plenty of water, and a doctor should be consulted .

Mechanism of Action

Target of Action

Ethyl 2-oxobutanoate, also known as 2-Oxobutanoic Acid, primarily targets two enzymes : this compound, also known as 2-Oxobutanoic Acid, primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase in Pseudomonas sp. (strain ACP) and Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii . These enzymes play crucial roles in various metabolic processes.

Mode of Action

It is known that this compound interacts with its target enzymes, potentially altering their function and leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the Methionine Metabolism pathway, which is associated with various diseases such as Cystathionine beta-Synthase Deficiency and Methionine Adenosyltransferase Deficiency .

Result of Action

It is known that this compound can affect various metabolic processes due to its interaction with its target enzymes .

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxobutanoate is involved in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme branched-chain aminotransferase 6 (BCAT6), which transaminates Val, Leu, Ile, and Met . The nature of these interactions is primarily through the formation of covalent bonds during the enzymatic reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in enzymatic reactions. It acts as a substrate for enzymes like BCAT6, undergoing transamination reactions . These reactions can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a part of the valine, leucine, and isoleucine degradation pathway . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name |

ethyl 2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAKCEHATXBFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166639 | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15933-07-0 | |

| Record name | Ethyl 2-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15933-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

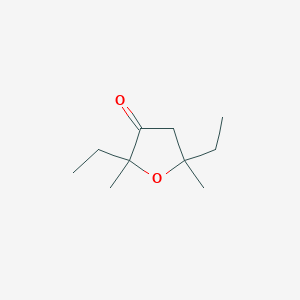

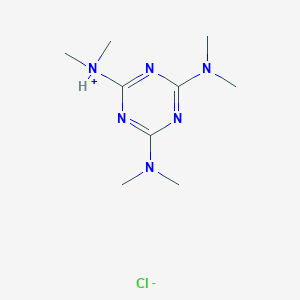

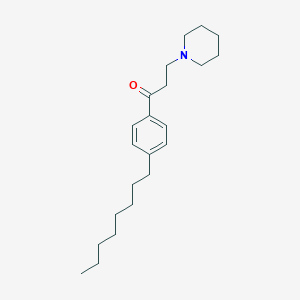

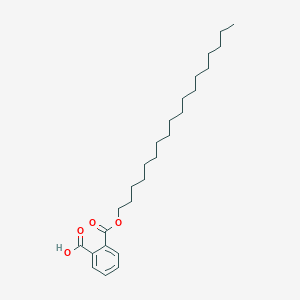

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Ethyl 2-oxobutanoate of interest in biocatalysis research?

A: this compound is a valuable substrate for studying stereoselective reduction reactions using biocatalysts. This is because its structure, containing a ketone group adjacent to an ester group, allows for the formation of chiral α-hydroxy esters. These chiral molecules are important building blocks for various pharmaceuticals and agrochemicals [, , ].

Q2: Which organisms have shown promising biocatalytic activity towards this compound?

A2: Several studies have identified promising biocatalysts for the stereoselective reduction of this compound. These include:

- Basidiomycete strains: Pleurotus salmoneostramineus (H7 and H13) and Ganoderma lucidum exhibited reducing activity towards this compound, yielding the corresponding (R)-hydroxy ester with high enantiomeric excess [].

- Marine Actinomycetes: Salinispora tropica showed high conversion ratios and enantiomeric excess for the reduction of this compound to (S)-ethyl lactate, particularly in the presence of additives like L-glutamate [].

- Marine-derived Actinobacteria: Streptomyces tateyamensis demonstrated effective reduction of this compound to the corresponding α-hydroxy ester with high conversion and enantiomeric excess when L-alanine was added to the reaction [].

Q3: How does the addition of additives like L-alanine or L-glutamate affect the biocatalytic reduction of this compound?

A: Research suggests that additives can significantly impact the activity and selectivity of biocatalysts. For instance, L-alanine enhanced the enantiomeric excess of the (R)-hydroxy ester product when using Streptomyces tateyamensis []. Similarly, L-glutamate improved both conversion rate and enantiomeric excess of (S)-ethyl lactate production with Salinispora tropica []. These findings highlight the importance of optimizing reaction conditions and exploring various additives to achieve desired stereoselectivity and yields in biocatalytic processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)